molecular formula C12H12O3 B14213187 Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate CAS No. 832089-57-3

Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B14213187
CAS No.: 832089-57-3
M. Wt: 204.22 g/mol
InChI Key: YMLRUWAJOKHCIG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C12H12O3. It is a derivative of indene, featuring a methyl group and a carboxylate ester group. This compound is known for its unique structure, which combines the indene core with functional groups that make it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the indene core, which undergoes a series of reactions to introduce the methyl and carboxylate ester groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: This compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 3-oxo-1,2-dihydroindene-2-carboxylate
  • Methyl 1-oxo-2-indanecarboxylate

Uniqueness

Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern on the indene core. The presence of the methyl group at the 2-position and the carboxylate ester group at the 1-position confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

832089-57-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-methyl-3-oxo-1,2-dihydroindene-1-carboxylate

InChI

InChI=1S/C12H12O3/c1-7-10(12(14)15-2)8-5-3-4-6-9(8)11(7)13/h3-7,10H,1-2H3

InChI Key

YMLRUWAJOKHCIG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2C1=O)C(=O)OC

Origin of Product

United States

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